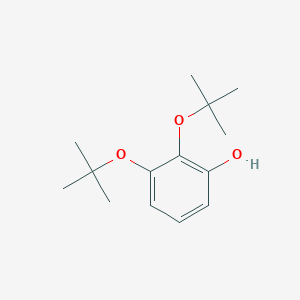

2,3-DI-Tert-butoxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22O3 |

|---|---|

Molecular Weight |

238.32 g/mol |

IUPAC Name |

2,3-bis[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C14H22O3/c1-13(2,3)16-11-9-7-8-10(15)12(11)17-14(4,5)6/h7-9,15H,1-6H3 |

InChI Key |

ZCDQXQKNXJKPLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1OC(C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Di Tert Butoxyphenol

Strategies for ortho-Di-tert-butoxylation of Phenolic Substrates

The introduction of two tert-butoxy (B1229062) groups in an ortho arrangement on a phenolic ring presents a significant synthetic challenge due to steric hindrance. Traditional and modern methodologies for O-alkylation must be carefully considered to favor the desired diether product over potential side products arising from C-alkylation or incomplete reaction.

O-tert-Butylation Techniques Utilizing Isobutene and Acid Catalysis

The acid-catalyzed alkylation of phenols with isobutene is a well-established industrial process, primarily for the synthesis of C-alkylated phenols such as 2,6-di-tert-butylphenol (B90309). google.comgoogle.com In this reaction, a strong acid catalyst protonates isobutene to form a tert-butyl cation, which then acts as an electrophile in a Friedel-Crafts alkylation of the aromatic ring. While C-alkylation is typically favored, O-alkylation to form tert-butyl phenyl ether can occur, particularly in the early stages of the reaction. mtc-usa.com

For the synthesis of 2,3-di-tert-butoxyphenol from catechol, this method would require the selective O-alkylation of both hydroxyl groups. The reaction conditions, including the choice of acid catalyst (e.g., sulfuric acid, solid acid catalysts), temperature, and pressure, would need to be carefully controlled to promote ether formation and minimize the competing C-alkylation, which is often the thermodynamically favored pathway. nih.govresearchgate.net The steric hindrance imposed by the first tert-butoxy group would likely render the subsequent O-alkylation of the adjacent hydroxyl group challenging.

Application of DMF Di-tert-butyl Acetal (B89532) for O-tert-Butylation of Bulky Phenols

Development of Novel Synthetic Pathways for this compound

Given the challenges associated with direct O-tert-butylation of catechol, alternative and novel synthetic pathways are worth considering. One such approach could involve the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base or catalyst. Di-tert-butyl dicarbonate is a widely used reagent for the protection of amines as their Boc-carbamates, but it has also been employed for the tert-butoxycarbonylation of alcohols and phenols. wikipedia.orgresearchgate.net Under specific conditions, particularly with the use of certain Lewis acid catalysts, the reaction between alcohols or phenols and di-tert-butyl dicarbonate can lead to the formation of tert-butyl ethers. acs.orgresearchgate.net

For the synthesis of this compound, catechol could be treated with at least two equivalents of di-tert-butyl dicarbonate in the presence of a catalyst that promotes O-tert-butylation over the formation of a carbonate intermediate. A strong base would be required to deprotonate the phenolic hydroxyl groups, and a phase-transfer catalyst could be beneficial in a heterogeneous reaction system. researchgate.net

Another potential pathway is a modified Williamson ether synthesis. The classical Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is generally not suitable for the preparation of tert-butyl ethers from tertiary alkyl halides due to the prevalence of elimination reactions. orgsyn.orggoogle.com However, modifications using alternative tert-butylating agents and reaction conditions could potentially overcome this limitation. For instance, the use of tert-butyl acetate in the presence of a strong acid catalyst has been reported for the tert-butylation of carboxylic acids and alcohols. organic-chemistry.org Adapting this method for the di-O-tert-butylation of catechol would require careful optimization to favor ether formation.

Optimization of Reaction Conditions and Yields for Selective Synthesis

Regardless of the chosen synthetic route, the optimization of reaction conditions is crucial for maximizing the yield of this compound and ensuring selective O-alkylation. Key parameters to consider include:

Catalyst: The choice of catalyst is paramount. For acid-catalyzed reactions with isobutene or tert-butanol, the acidity of the catalyst influences the ratio of C- to O-alkylation. mdpi.comnih.gov Weaker acids may favor ether formation, while stronger acids tend to promote Friedel-Crafts C-alkylation. researchgate.net In the case of di-tert-butyl dicarbonate, the Lewis acidity of the catalyst can direct the reaction towards either tert-butyl ether or Boc-carbonate formation. acs.org

Solvent: The polarity of the solvent can affect the reaction pathway. Aprotic solvents are generally preferred for Williamson-type reactions to avoid solvolysis.

Temperature and Reaction Time: These parameters need to be carefully controlled to achieve complete di-O-alkylation without promoting side reactions or decomposition of the product. Lower temperatures might favor the kinetically controlled O-alkylation product over the thermodynamically favored C-alkylation product.

Stoichiometry of Reagents: The molar ratio of the tert-butylating agent to catechol will need to be optimized to ensure both hydroxyl groups react. An excess of the tert-butylating agent may be required to drive the reaction to completion, especially for the second, more hindered, etherification.

Below is a hypothetical data table illustrating the potential effects of varying reaction conditions on the synthesis of a di-tert-butoxyphenol, based on general principles of phenol (B47542) alkylation.

Table 1: Hypothetical Optimization of Di-tert-butoxyphenol Synthesis

| Entry | Tert-butylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Di-tert-butoxyphenol (%) |

|---|---|---|---|---|---|---|

| 1 | Isobutene | H₂SO₄ | Hexane | 60 | 12 | Low (Major C-alkylation) |

| 2 | tert-Butanol | Zeolite H-BEA | Toluene | 110 | 24 | Moderate |

| 3 | (Boc)₂O | Mg(ClO₄)₂ | Dichloromethane | 25 | 8 | Potentially High |

Advanced Purification Techniques for this compound and Related Isomers

The purification of this compound from the reaction mixture is likely to be a critical step, as the product may be contaminated with mono-tert-butoxylated intermediates, C-alkylated byproducts, and positional isomers if a substituted catechol is used as a starting material. The sterically hindered nature of the target compound and its isomers may present challenges for traditional purification methods. primaryinfo.comnih.govvinatiorganics.com

Advanced chromatographic techniques are expected to be the most effective methods for isolating the desired product.

Column Chromatography: Silica gel column chromatography is a standard method for the purification of organic compounds. nih.gov For hindered phenols, a careful selection of the eluent system (e.g., mixtures of hexane and ethyl acetate) would be necessary to achieve good separation of the desired diether from less polar C-alkylated byproducts and more polar mono-ether intermediates.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution for the separation of closely related isomers. mtc-usa.com A normal-phase HPLC setup with a silica or bonded-phase column could be effective for separating positional isomers of di-tert-butoxyphenols. chromforum.org Alternatively, reversed-phase HPLC could also be employed, depending on the polarity of the isomers.

Gas Chromatography (GC): For analytical purposes and potentially for small-scale preparative separations, gas chromatography can be a powerful tool for separating volatile isomers of tert-butoxylated phenols. nih.govresearchgate.net The choice of the stationary phase is critical for achieving baseline separation of closely boiling isomers.

The successful purification would likely involve a multi-step process, potentially starting with a bulk separation technique like vacuum distillation to remove volatile impurities, followed by high-resolution chromatography to isolate the pure this compound.

Advanced Spectroscopic and Structural Characterization of 2,3 Di Tert Butoxyphenol

Computational Chemistry and Theoretical Investigations of 2,3 Di Tert Butoxyphenol

Quantum Chemical Calculations for Equilibrium Structures and Spectroscopic Parameter Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its relativistic counterpart) to provide detailed information about the electronic structure, geometry, and energy of a molecule.

Density Functional Theory (DFT) has become a popular and powerful tool in quantum chemistry for studying the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for their balance of computational cost and accuracy, making them suitable for a wide range of chemical systems.

For a molecule like 2,3-di-tert-butoxyphenol, DFT calculations would typically be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in space. This involves finding the minimum energy structure on the potential energy surface. From the optimized geometry, various properties can be calculated, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides insights into the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and stability of a molecule. nih.gov

For instance, in a study on a related compound, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, DFT calculations with the B3LYP functional were used to optimize the molecular structure and analyze the frontier molecular orbitals. nih.gov Such an analysis for this compound would reveal how the positions of the tert-butoxy (B1229062) groups influence the electron distribution and reactivity of the phenol (B47542) ring.

Table 1: Illustrative DFT-Calculated Properties for an Analogous Substituted Phenol

| Property | Value |

| HOMO Energy | -9.584 eV bsu.by |

| LUMO Energy | 0.363 eV bsu.by |

| HOMO-LUMO Gap | 9.947 eV |

| Dipole Moment | Value would be calculated |

| Molecular Electrostatic Potential (MEP) | Regions of positive and negative potential would be identified |

Note: The data in this table is for a related compound, N-(3,5-ni-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, and is presented for illustrative purposes to show the type of data that can be generated through DFT calculations. bsu.by

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and structures, albeit at a higher computational cost compared to DFT.

For this compound, high-level ab initio calculations could be used to obtain benchmark energetic data, such as the heat of formation and bond dissociation energies. These calculations are particularly useful for systems where experimental data is scarce or difficult to obtain. For example, ab initio studies on chlorinated phenols have been used to determine their formation, stability, and reactivity with high accuracy. dominican.edu

A comparison of different ab initio methods and DFT can also be performed to assess the reliability of the computational results. For instance, a study on chlorinated phenoxyl radicals found that while DFT calculations were reasonably accurate, higher-level ab initio methods provided results in better agreement with experimental parameters. dominican.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of a system, including conformational changes and intermolecular interactions.

MD simulations can also be used to study the behavior of this compound in different environments, such as in a solvent or as part of a larger molecular assembly. These simulations can reveal details about intermolecular hydrogen bonding and other non-covalent interactions that govern the molecule's behavior in condensed phases. For example, MD simulations have been used to study the dynamic behavior of phenolic resins, providing insights into their physical and thermal properties. nih.gov

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can be a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway.

For this compound, computational modeling could be used to investigate its antioxidant activity, a common property of phenolic compounds. This would involve studying the thermodynamics and kinetics of its reaction with free radicals. The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key parameter in this context, and it can be accurately calculated using quantum chemical methods. researchgate.net

Furthermore, computational studies can explore other potential reactions of this compound, such as its behavior in the Kolbe-Schmitt reaction, as has been done for other di-tert-butylphenols. researchgate.net These studies can help in understanding the regioselectivity of such reactions and in optimizing reaction conditions.

Table 2: Illustrative Calculated Gibbs Free Energy Barriers for a Reaction of a Di-tert-butylphenol Analog

| Reaction Step | Gibbs Free Energy Barrier (kcal/mol) |

| Complex Formation | 1.7 researchgate.net |

| Electrophilic Addition | 11.3 researchgate.net |

| Intramolecular Proton Transfer | 6.6 researchgate.net |

Note: The data in this table is for the reaction of potassium 2,6-di-tert-butylphenol (B90309) with CO2 and is presented for illustrative purposes. researchgate.net

Structure-Property Relationship Studies through Theoretical Approaches

Theoretical approaches are instrumental in establishing quantitative structure-property relationships (QSPR). By calculating a variety of molecular descriptors, it is possible to build mathematical models that correlate the structure of a molecule with its physical, chemical, and biological properties. researchgate.net

For this compound, a theoretical QSPR study could involve calculating a range of descriptors, including constitutional, topological, geometrical, and electronic descriptors. These descriptors can then be used to predict properties such as its boiling point, solubility, and potential biological activity. For example, theoretical studies on a series of phenol derivatives have explored the relationship between their molecular properties and cytotoxicity. researchgate.net

By systematically modifying the structure of this compound in silico (e.g., by changing the position of the tert-butoxy groups) and calculating the corresponding properties, it is possible to gain a deeper understanding of how its structure dictates its function. This knowledge can be invaluable for the rational design of new molecules with desired properties.

Reactivity and Mechanistic Studies of 2,3 Di Tert Butoxyphenol

Electrochemical Oxidation and Radical Formation Mechanisms

The electrochemical oxidation of phenols is a fundamental process that typically involves the initial transfer of an electron and a proton to form a phenoxyl radical. uc.ptscispace.com In the case of 2,3-di-tert-butoxyphenol, the presence of two bulky tert-butoxy (B1229062) groups at the ortho and meta positions relative to the hydroxyl group profoundly influences this process.

The oxidation is expected to proceed via an initial one-electron, one-proton transfer to generate the corresponding 2,3-di-tert-butoxyphenoxyl radical. uc.pt The stability of this radical intermediate is a critical factor in the subsequent reaction pathways. The steric shielding provided by the adjacent tert-butoxy groups would hinder dimerization and other bimolecular reactions that are common for less substituted phenoxyl radicals. This steric protection is a known feature of hindered phenols, which often allows for the formation of persistent radical species. vinatiorganics.com

The electrochemical oxidation of similar sterically hindered phenols, such as 2,6-di-tert-butylphenol (B90309), has been shown to be influenced by factors like steric hindrance, the stability of the resulting phenoxyl radical, and hydrogen bonding. nih.gov In aprotic environments, these phenols can undergo irreversible oxidation. nih.gov For this compound, the likely subsequent reactions of the initially formed radical could include intramolecular rearrangement or coupling reactions, although the significant steric bulk would make intermolecular coupling less favorable. The electrochemical process can be monitored using techniques like cyclic voltammetry, which would reveal the oxidation potentials and the reversibility of the electron transfer steps. nih.govpnas.org

Table 1: Expected Products and Intermediates in the Electrochemical Oxidation of this compound

| Species | Description | Method of Observation |

| 2,3-Di-tert-butoxyphenoxyl Radical | Primary radical formed after one-electron, one-proton loss. | Electron Spin Resonance (ESR) Spectroscopy |

| Dimeric Products | Potential products from radical-radical coupling, though sterically disfavored. | Chromatography, Mass Spectrometry |

| Quinone-type Structures | Formed from further oxidation of the aromatic ring. | UV-Vis Spectroscopy, NMR Spectroscopy |

Aromatic Substitution Reactions of Sterically Hindered Phenolic Ethers

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. libretexts.orgmasterorganicchemistry.com The outcome of such reactions is governed by the electronic and steric properties of the substituents already present on the ring. wikipedia.orgyoutube.comlibretexts.org In this compound, the hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The two tert-butoxy groups are also activating and ortho-, para-directing.

However, the directing influence of these groups is heavily modulated by steric hindrance. The two large tert-butoxy groups, along with the hydroxyl group, create a sterically congested environment around the aromatic ring. This steric bulk will significantly hinder the approach of electrophiles to the positions ortho to the activating groups. youtube.com

Specifically:

The C4 position (para to the hydroxyl group) is a likely site for substitution, as it is electronically activated by the hydroxyl group and is the least sterically hindered of the activated positions.

The C6 position (ortho to the hydroxyl group and meta to the 2-tert-butoxy group) is also electronically activated but will experience significant steric hindrance from the adjacent groups.

The C5 position is electronically activated by the two tert-butoxy groups but will also be sterically hindered.

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, a strong preference for substitution at the C4 position is anticipated. byjus.comncert.nic.in The reaction rate for this compound in EAS reactions would be a balance between the strong electronic activation from the three oxygen-containing substituents and the significant steric impediment to the approach of the electrophile.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |

| C4 | Activated (para to -OH, ortho to -OBut) | Low | Major Product |

| C6 | Activated (ortho to -OH) | High | Minor or No Product |

| C5 | Activated (ortho/para to -OBut) | High | Minor or No Product |

Investigation of Electron Transfer and Proton Transfer Processes

The interplay of electron transfer (ET) and proton transfer (PT) is a critical aspect of the chemistry of phenols, particularly in biological and electrochemical systems. acs.org These processes can occur sequentially (ET followed by PT, or PT followed by ET) or in a single, concerted step, often referred to as proton-coupled electron transfer (PCET). nih.govdiva-portal.orgmdpi.com

For this compound, the phenolic proton can participate in hydrogen bonding, either with solvent molecules or other species present in the reaction medium. Upon oxidation, the transfer of an electron from the phenol (B47542) is often coupled with the transfer of this proton. acs.org The mechanism—stepwise or concerted—is influenced by factors such as the solvent, the nature of the oxidant, and the presence of a proton acceptor. nih.gov

Studies on similar hydrogen-bonded phenol systems have shown that PCET can be significantly faster than uncoupled electron transfer because it avoids the formation of high-energy intermediates like a phenol radical cation. nih.gov In the case of this compound, the oxidation process, whether initiated chemically, electrochemically, or photochemically, would likely involve a PCET mechanism. The rate of this process would be sensitive to the pH of the medium and the presence of bases that can accept the phenolic proton. The use of kinetic isotope effects (KIE), where the phenolic proton is replaced by deuterium, is a key experimental tool to probe these mechanisms. A large KIE would provide strong evidence for the involvement of proton transfer in the rate-determining step of the reaction. acs.org

Thermal and Photochemical Decomposition Pathways under Controlled Conditions

The stability of this compound under thermal and photochemical stress is dictated by the strength of its constituent bonds. The ether linkages of the tert-butoxy groups are potential sites of cleavage.

Thermal Decomposition: Under thermal stress, hindered phenols and their ethers can undergo decomposition. For tert-butoxy substituted aromatic compounds, a common thermal decomposition pathway involves the homolytic cleavage of the oxygen-tert-butyl bond. This would generate a phenoxyl radical and a tert-butyl radical. The tert-butyl radical can subsequently undergo further reactions, such as disproportionation to form isobutane (B21531) and isobutene. The thermal decomposition of related compounds like butylated hydroxytoluene (BHT) has been shown to produce isobutene. nih.gov Another possibility is the rearrangement of the tert-butoxy group. beilstein-journals.org

Photochemical Decomposition: Upon exposure to UV light, phenolic ethers can undergo photolytic cleavage. acs.org For this compound, photochemical excitation could lead to the homolysis of the O–C bond of one of the tert-butoxy groups, yielding a phenoxy radical and a tert-butyl radical, similar to the thermal pathway. Alternatively, the phenolic O–H bond could cleave. The specific pathway would depend on the wavelength of the light and the surrounding medium. Studies on the photolysis of other phenols have shown that it can lead to the generation of various radical species. nih.gov The decomposition of azoalkanes is a well-studied example of photochemical radical generation. acs.org The presence of oxygen can also influence the decomposition pathways, potentially leading to the formation of peroxides and other oxidation products. wikipedia.org

Table 3: Potential Decomposition Products of this compound

| Condition | Primary Cleavage | Initial Products |

| Thermal | O–C(tert-butyl) bond homolysis | 2,3-dihydroxyphenoxy radical, tert-butyl radical |

| Photochemical | O–C(tert-butyl) or O–H bond homolysis | Phenoxy-type radicals, tert-butyl radical, H radical |

| Further Reactions | Radical disproportionation/combination | Isobutene, isobutane, various coupled products |

Analytical Methodologies for 2,3 Di Tert Butoxyphenol in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

There is a notable absence of published, peer-reviewed research detailing specific Gas Chromatography-Mass Spectrometry (GC-MS) methods for the detection and quantification of 2,3-DI-Tert-butoxyphenol in complex matrices. While GC-MS is a standard technique for the analysis of similar phenolic compounds, such as various isomers of di-tert-butylphenol nist.govnih.govdiva-portal.org, specific operational parameters like column type, temperature programs, and mass-to-charge ratios for the unique fragmentation pattern of this compound are not documented in the searched scientific literature. The analysis of related compounds often involves derivatization to improve volatility and chromatographic behavior, a step that would need to be specifically optimized for this compound diva-portal.org. Without empirical data, any proposed GC-MS method would be purely theoretical.

Table 1: GC-MS Parameters for Related Di-tert-butylphenol Isomers

| Parameter | 2,4-Di-tert-butylphenol (B135424) | 2,6-Di-tert-butylphenol (B90309) | This compound |

| Column Type | Rxi-5Sil MS nih.gov | Not Specified | Not Available |

| Ionization Mode | APCI nih.gov | Not Specified | Not Available |

| Precursor m/z | 206.1665 nih.gov | Not Specified | Not Available |

| Key Fragments | 191.1443 nih.gov | Not Specified | Not Available |

| Retention Time | 12.529 min nih.gov | Not Specified | Not Available |

| Note: This table highlights the availability of data for isomers in contrast to the lack of specific data for this compound. |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Trace Analysis

No specific Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) methods dedicated to the trace analysis of this compound have been found in the available scientific literature. LC-HRMS is a powerful tool for detecting compounds at very low concentrations in complex samples. Studies on synthetic phenolic antioxidants have utilized LC-HRMS for screening, but these have not specified the inclusion or detection of this compound diva-portal.org. The development of an LC-HRMS method would require the determination of optimal chromatographic conditions (column, mobile phase) and the high-resolution mass spectrometric parameters (exact mass, fragmentation pattern) for this specific analyte, none of which are currently published.

Development of Specific Chromatographic Methods (e.g., HPLC, GC) for Isomer Separation and Purity Assessment

The scientific literature lacks reports on the development of specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods aimed at the separation of this compound from its other isomers or for its purity assessment. While methods exist for separating various butylphenol isomers glsciences.com, and for assessing the purity of compounds like 2,6-di-tert-butylphenol using techniques such as gas-liquid chromatography google.com, these methods are not directly transferable and would require significant adaptation and validation for this compound. The unique polarity and steric hindrance of the 2,3- substitution pattern would necessitate the development of a tailored chromatographic method.

Table 2: Chromatographic Separation of Related Phenolic Isomers

| Compound | Method | Stationary Phase | Mobile Phase / Carrier Gas | Purpose |

| Butylphenol Isomers | HPLC | Inertsil C8-3 glsciences.com | CH3CN/H2O (50/50) glsciences.com | Isomer Separation glsciences.com |

| 2,6-di-tert-butylphenol | GC | Not Specified | Not Specified | Purity Assessment google.com |

| This compound | Not Available | Not Available | Not Available | Not Available |

Advanced Spectroscopic Quantification Methods (e.g., UV-Vis, FTIR)

There is no available data regarding the use of advanced spectroscopic methods such as Ultraviolet-Visible (UV-Vis) or Fourier-Transform Infrared (FTIR) spectroscopy for the quantification of this compound. While spectroscopic data for isomers like 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol are available in databases like the NIST WebBook nist.gov, similar spectra for this compound are not present. The development of a quantitative spectroscopic method would first require the acquisition of reference spectra and the determination of a linear response between absorbance and concentration (Beer-Lambert Law), which has not been documented for this compound.

Advanced Applications of 2,3 Di Tert Butoxyphenol in Specialized Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Chemical Structures

The strategic placement of the tert-butoxy (B1229062) groups in 2,3-DI-Tert-butoxyphenol makes it a valuable intermediate in the synthesis of intricate chemical structures. These bulky groups can direct reactions to specific sites on the aromatic ring and can be removed under specific conditions, offering a level of control that is crucial in multi-step syntheses.

Precursors for Polymer Additives and Stabilizers

While the direct application of this compound as a polymer additive is not extensively documented, its structural motifs are relevant to the synthesis of hindered phenolic antioxidants. These antioxidants are a critical class of stabilizers used to prevent the degradation of polymeric materials during processing and end-use. The core phenolic structure with bulky alkyl groups is a key feature of many commercial antioxidants. For instance, related compounds like 2,4-di-tert-butylphenol (B135424) are widely used as precursors for phosphite-based antioxidants, such as Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168), a secondary antioxidant that protects polymers from thermo-oxidative degradation. The synthesis of such additives often involves the reaction of the hindered phenol (B47542) with phosphorus trichloride. Although direct evidence for this compound in this specific role is limited in publicly available research, its analogous structure suggests potential as a precursor for novel, high-performance polymer stabilizers.

Synthesis of Congested Phosphorus-Based Compounds

The sterically demanding nature of this compound makes it an ideal candidate for the synthesis of congested or sterically hindered phosphorus-based compounds. These types of compounds are of significant interest in catalysis and materials science due to their unique electronic and steric properties. The bulky tert-butoxy groups can influence the coordination geometry and reactivity of the phosphorus center. While specific examples detailing the reaction of this compound with phosphorus reagents are not readily found in the literature, the synthesis of phosphite antioxidants from other di-tert-butylphenol isomers provides a clear precedent for this type of transformation. The reaction would likely involve the condensation of this compound with a suitable phosphorus halide to yield a sterically encumbered phosphite or phosphate ester.

Building Blocks for Advanced Organic Synthesis

In the broader context of advanced organic synthesis, this compound serves as a valuable building block. The tert-butoxy groups can act as protecting groups for the hydroxyl and one of the ortho positions, allowing for selective functionalization of the aromatic ring. Following the desired transformations, these groups can be cleaved to reveal the parent phenol or a catechol derivative, which can then undergo further reactions. This strategy is particularly useful in the total synthesis of complex natural products and in the construction of sophisticated molecular architectures for medicinal chemistry and materials science.

Ligand Design in Organometallic Chemistry and Catalysis

The field of organometallic chemistry heavily relies on the design of ligands that can tune the electronic and steric properties of a metal center, thereby controlling its catalytic activity. The phenolic oxygen of this compound, along with the potential for further functionalization of the aromatic ring, makes it an attractive scaffold for the development of novel ligands.

Upon deprotonation, the phenoxide can coordinate to a metal center, and the bulky tert-butoxy groups would create a sterically demanding environment around the metal. This steric hindrance can influence the substrate selectivity in catalytic reactions, favoring the binding of smaller substrates or inducing specific transition state geometries. Furthermore, the electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups on the aromatic ring, which in turn would modulate the reactivity of the metal catalyst. While specific examples of organometallic complexes featuring the 2,3-DI-Tert-butoxyphenolate ligand are not widely reported, the principles of ligand design suggest its potential in developing catalysts for a range of organic transformations, including cross-coupling reactions, polymerization, and oxidation catalysis.

Research in Advanced Materials Development (e.g., functional polymers, specialized resins)

The unique structure of this compound also lends itself to the development of advanced materials with tailored properties. Its incorporation into polymer backbones or as a pendant group can introduce specific functionalities.

For instance, the phenolic hydroxyl group can be used as a site for polymerization, leading to the formation of poly(phenylene oxide)s or other phenolic resins. The bulky tert-butoxy groups would influence the polymer's physical properties, such as its solubility, thermal stability, and glass transition temperature. These groups could create microporosity within the material, which could be beneficial for applications in gas separation membranes or as a support for catalysts.

Environmental Fate and Degradation Mechanisms of 2,3 Di Tert Butoxyphenol

Abiotic Degradation Pathways (e.g., Hydroxyl Radical Attack, Photodegradation Studies in controlled environments)

The abiotic degradation of phenolic compounds, including 2,3-di-tert-butoxyphenol, in the environment is significantly influenced by processes such as hydroxyl radical attack and photodegradation. While specific studies on this compound are limited, the degradation pathways of related di-tert-butylphenol (DTBP) isomers provide valuable insights.

Hydroxyl Radical Attack: In the atmosphere, DTBPs are expected to undergo rapid photo-oxidation by hydroxyl radicals, with calculated half-lives ranging from 1.4 to 2.6 hours. This process is a primary degradation pathway in the air. In aqueous environments, hydroxyl radicals, which are highly reactive, can initiate the degradation of phenolic compounds. The reaction of hydroxyl radicals with phenols can lead to the formation of a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the addition of oxygen and elimination of a hydroperoxyl radical, resulting in hydroxylated products.

It is important to note that while these abiotic processes contribute to the primary degradation of DTBPs, they may also lead to the formation of persistent degradants. For instance, 2,6-di-tert-butyl-p-benzoquinone has been identified as a degradation product of 2,6-DTBP and has shown stability under strong chlorination conditions, suggesting potential persistence in the environment.

Biotic Degradation Mechanisms (e.g., Microbial Metabolism, Enzyme-Mediated Transformations)

The biotic degradation of phenolic compounds by microorganisms is a key process in their removal from the environment. This process involves the metabolic activities of various microbial strains that can utilize these compounds as a source of carbon and energy.

Several bacterial strains have been identified with the capability to degrade various isomers of di-tert-butylphenol. While specific strains that degrade this compound have not been extensively documented in the provided search results, research on related compounds offers valuable parallels.

For the degradation of 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), several bacterial strains have been isolated from industrial wastewater. These include Pandoraea sp. (strain D2), Lysinibacillus sp. (strain D3), Serratia sp. (strain D5), and Bacillus sp. (strain D7). semanticscholar.org Among these, Lysinibacillus sp. (D3) demonstrated the highest degradation efficiency. semanticscholar.org

In the context of 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) degradation, an aerobic bacterium identified as Alcaligenes sp. (strain F-3-4) was isolated from acrylic fiber wastewater and its associated biofilm. nih.gov This strain was found to effectively utilize 2,6-DTBP as a sole carbon and energy source. nih.gov

Furthermore, studies on the degradation of other phenolic compounds have identified a wide range of capable microorganisms. For instance, Stenotrophomonas maltophilia KB2 and Pseudomonas moorei KB4 have been shown to degrade phenol (B47542) under various suboptimal conditions. mdpi.com Denitrifying bacteria belonging to the genus Azoarcus have also been isolated for their ability to degrade phenol anaerobically. nih.gov

The following table summarizes some of the identified microbial strains capable of degrading related di-tert-butylphenol compounds:

| Compound | Microbial Strain | Source of Isolation |

| 2,4-Di-Tert-Butylphenol | Pandoraea sp. (D2) | Industrial Wastewater |

| 2,4-Di-Tert-Butylphenol | Lysinibacillus sp. (D3) | Industrial Wastewater |

| 2,4-Di-Tert-Butylphenol | Serratia sp. (D5) | Industrial Wastewater |

| 2,4-Di-Tert-Butylphenol | Bacillus sp. (D7) | Industrial Wastewater |

| 2,6-Di-Tert-Butylphenol | Alcaligenes sp. (F-3-4) | Acrylic Fiber Wastewater |

The microbial metabolism of phenolic compounds generally proceeds through a series of enzymatic reactions that break down the aromatic ring. While the specific metabolic pathway for this compound is not detailed in the provided search results, the degradation of other phenols typically involves initial hydroxylation to form catechols. semanticscholar.orgresearchgate.net These catechols then undergo ring cleavage, which can occur through two primary pathways: the ortho-cleavage pathway and the meta-cleavage pathway. semanticscholar.orgresearchgate.netnih.gov

In the ortho-cleavage pathway, the aromatic ring is cleaved between the two hydroxyl groups of catechol by the enzyme catechol 1,2-dioxygenase. mdpi.comnih.gov This leads to the formation of cis,cis-muconic acid, which is further metabolized to intermediates of the tricarboxylic acid (TCA) cycle. semanticscholar.orgresearchgate.net

The meta-cleavage pathway involves the cleavage of the aromatic ring adjacent to one of the hydroxyl groups by the enzyme catechol 2,3-dioxygenase. nih.govnih.govresearchgate.net This reaction produces 2-hydroxymuconic semialdehyde, which is subsequently converted to TCA cycle intermediates. semanticscholar.orgresearchgate.netnih.gov

For the biodegradation of 2,4-di-tert-butylphenol (2,4-DTBP) by bacterial isolates, gas chromatography-mass spectrometry (GC-MS) analysis has revealed the formation of several metabolites. semanticscholar.org These include hydroxylated derivatives and di-tert-butyl-catechol, suggesting that hydroxylation is a key initial step in the degradation process. semanticscholar.org The presence of these intermediates points towards the involvement of metabolic pathways that include hydroxylation and subsequent ring cleavage. semanticscholar.org

Research on the degradation of 2,6-di-tert-butylphenol (2,6-DTBP) by Alcaligenes sp. F-3-4 indicated that the strain could utilize 2,6-DTBP as its sole carbon and energy source, implying a complete metabolic breakdown of the compound. nih.gov

The degradation of 4-tert-butylphenol by Sphingobium fuliginis has been shown to proceed through the formation of 4-tert-butylcatechol, which is then further metabolized. semanticscholar.org This aligns with the general understanding of phenolic degradation pathways involving catechol intermediates.

While the precise degradation products and intermediates for this compound require specific investigation, the established metabolic pathways for other substituted phenols provide a strong framework for predicting its likely route of microbial degradation. This would likely involve initial enzymatic modification of the tert-butoxy (B1229062) groups and/or hydroxylation of the phenol ring, followed by catechol formation and subsequent ring cleavage via either the ortho or meta pathway, ultimately leading to mineralization.

Environmental Partitioning and Mobility Studies (e.g., Adsorption to Organic Matter, Volatilization Potential)

The environmental partitioning and mobility of this compound and related di-tert-butylphenols (DTBPs) are governed by their physicochemical properties, which influence their distribution among air, water, soil, and sediment.

DTBPs are generally characterized as neutral organic chemicals that are slightly to moderately soluble in water and moderately volatile. industrialchemicals.gov.au Their tendency to partition between different environmental compartments can be predicted using parameters such as the octanol-water partition coefficient (log KOW) and the organic carbon-water partition coefficient (KOC). The measured log KOW values for 2,6-DTBP and 2,4-DTBP are 4.5 and 4.8, respectively, while the calculated value for 2,5-DTBP is 5.3. industrialchemicals.gov.au These high log KOW values indicate a strong affinity for organic matter and lipids, suggesting a potential for bioaccumulation in aquatic organisms. industrialchemicals.gov.au

The measured KOC for 2,6-DTBP is 4,493 L/kg, indicating that it will have low mobility in soil and a tendency to adsorb to soil and sediment. industrialchemicals.gov.au When released into the environment, DTBPs are expected to partition primarily to soil, water, and sediment. industrialchemicals.gov.au Multimedia partitioning models predict that if released to water, a significant portion of 2,6-DTBP will remain in the water (64.7%), with a substantial amount partitioning to sediment (34.5%). industrialchemicals.gov.au Only minor quantities are expected to partition to air (0.75%) and soil (0.05%). industrialchemicals.gov.au Similar partitioning behavior is predicted for 2,4-DTBP and 2,5-DTBP. industrialchemicals.gov.au

The Henry's Law constants for DTBPs suggest moderate volatility from water and moist soil, indicating that volatilization can be a relevant environmental transport process. industrialchemicals.gov.au

The following table summarizes key parameters related to the environmental partitioning of DTBP isomers:

| Compound | Log KOW | KOC (L/kg) | Predicted Primary Compartment (if released to water) |

| 2,6-Di-tert-butylphenol | 4.5 | 4,493 | Water (64.7%), Sediment (34.5%) |

| 2,4-Di-tert-butylphenol | 4.8 | - | Similar to 2,6-DTBP |

| 2,5-Di-tert-butylphenol | 5.3 (calculated) | - | Similar to 2,6-DTBP |

These studies indicate that this compound, as a related compound, is likely to exhibit similar partitioning behavior, characterized by strong adsorption to organic matter and sediment, moderate volatility, and a potential for bioaccumulation.

Methodologies for Environmental Monitoring and Analysis in Academic Research Settings

The detection and quantification of this compound and its isomers in various environmental matrices are crucial for understanding their fate, transport, and potential ecological impacts. A range of analytical techniques are employed in academic research for this purpose, with chromatographic methods coupled with various detectors being the most common.

Sample Preparation: Prior to analysis, environmental samples such as water, soil, and sediment often require a sample preparation step to extract and concentrate the target analytes. This can involve techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or microwave-assisted extraction (MAE). The choice of extraction method depends on the sample matrix and the physicochemical properties of the compound.

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques used for the analysis of phenolic compounds.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like DTBPs. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides high sensitivity and selectivity. GC-MS is particularly powerful for the identification of unknown compounds and for confirming the identity of target analytes based on their mass spectra. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds, including those that are not amenable to GC due to low volatility or thermal instability. researchgate.net HPLC systems are often equipped with ultraviolet-visible (UV-Vis) or diode array detectors (DAD) for quantification. nih.gov For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).

Spectrometric Techniques: Mass spectrometry plays a pivotal role in the analysis of environmental contaminants.

Mass Spectrometry (MS): When used in conjunction with GC or LC, MS provides structural information that aids in the definitive identification of compounds. It can be operated in full-scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Tandem Mass Spectrometry (MS/MS): MS/MS offers even greater selectivity and sensitivity by fragmenting a specific precursor ion and monitoring the resulting product ions. This technique is particularly useful for analyzing complex environmental samples where interferences may be present.

Molecular Biology Techniques: In the context of biodegradation studies, molecular biology techniques can be used to monitor the presence and activity of microorganisms capable of degrading specific compounds. For instance, quantitative polymerase chain reaction (qPCR) can be used to quantify the abundance of genes encoding for specific degradation enzymes, such as catechol 2,3-dioxygenase, in environmental samples. nih.gov

The following table summarizes common analytical methodologies for phenolic compounds:

| Analytical Technique | Detector | Application |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Quantification of known compounds |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Identification and quantification of volatile and semi-volatile compounds |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis or Diode Array Detector (DAD) | Quantification of a wide range of organic compounds |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer | Identification and quantification of non-volatile and thermally labile compounds |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Tandem Mass Spectrometer | Highly sensitive and selective quantification in complex matrices |

| Quantitative Polymerase Chain Reaction (qPCR) | - | Monitoring of microbial populations involved in biodegradation |

These advanced analytical approaches provide the necessary tools for researchers to accurately monitor the presence and concentration of this compound and related compounds in the environment, thereby enabling a better understanding of their environmental fate and degradation.

Future Research Directions and Unexplored Areas for 2,3 Di Tert Butoxyphenol

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2,3-Di-tert-butoxyphenol?

- Methodology : Synthesis typically involves tert-butoxylation of phenol derivatives. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride or tert-butanol in the presence of Lewis acids like AlCl₃. Protecting the phenolic hydroxyl group with acetyl or trimethylsilyl groups prior to alkylation can improve regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended to isolate the product.

Q. How should this compound be stored to maintain stability?

- Guidelines : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation and degradation. Avoid exposure to moisture, as phenolic compounds are prone to hydrolysis. Stability tests under varying conditions (e.g., pH, temperature) should be conducted to validate storage protocols .

Q. What spectroscopic techniques are optimal for characterizing tert-butoxy-substituted phenols?

- Analytical Approach :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, aromatic protons at δ ~6.5–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- FT-IR : Peaks at ~3400 cm⁻¹ (O–H stretch) and 1200–1250 cm⁻¹ (C–O–C ether stretch) .

Advanced Research Questions

Q. How can computational modeling predict the antioxidant efficacy of this compound in polymer stabilization?

- Strategy : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the phenolic O–H group. Lower BDE values correlate with higher radical-scavenging activity. Molecular dynamics simulations can model interactions between the compound and polymer matrices to assess stabilization efficiency . Experimental validation via oxidative induction time (OIT) tests in polymers like polyethylene is recommended.

Q. What strategies resolve contradictions in reported toxicity data for tert-butoxyphenol derivatives?

- Contradiction Analysis :

- Comparative Studies : Replicate conflicting experiments under standardized conditions (e.g., OECD guidelines for aquatic toxicity ).

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., impurities, assay protocols).

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models can predict toxicity trends and highlight outliers .

Q. How can systematic reviews assess this compound’s applications in material science?

- Literature Review Methodology :

- Keyword Search : Use SciFinder or Reaxys with terms like “this compound AND (antioxidant OR polymer stabilization)”.

- Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details.

- Gap Analysis : Map reported applications (e.g., UV stabilizers, flame retardants) against mechanistic data to identify understudied areas .

Methodological Considerations

Q. What experimental designs optimize regioselectivity in tert-butoxylation reactions?

- Design Principles :

- Protecting Groups : Acetylation of the phenolic –OH before alkylation minimizes side reactions.

- Solvent Selection : Non-polar solvents (e.g., dichloromethane) favor electrophilic substitution.

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance selectivity for the 2,3-positions .

Q. How can researchers validate the purity of synthesized this compound?

- Validation Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.